Receptor Binding Affinity: LAS101057 vs. CVT-6883 (GS-6201) and PSB-0788
In a radioligand binding assay, LAS101057 demonstrates a Ki of 24 nM at the human A2B receptor [1]. This places it in the same high-affinity tier as the clinical-stage xanthine CVT-6883 (GS-6201), which reports a Ki of 22 nM [2], and significantly distinguishes it from the lower-affinity antagonist BAY-545 (Ki = 97 nM) . However, LAS101057 does not achieve the sub-nanomolar binding affinity reported for PSB-0788 (Ki = 0.393 nM) .
| Evidence Dimension | Binding affinity to human A2B receptor |
|---|---|
| Target Compound Data | Ki = 24 nM |
| Comparator Or Baseline | CVT-6883 (GS-6201): Ki = 22 nM; BAY-545: Ki = 97 nM; PSB-0788: Ki = 0.393 nM |
| Quantified Difference | LAS101057 is equipotent to CVT-6883 (within 10% difference), ~4-fold more potent than BAY-545, and ~60-fold less potent than PSB-0788. |
| Conditions | Radioligand displacement assay on human recombinant A2B receptors. |
Why This Matters
This quantifies LAS101057's binding affinity relative to other reference antagonists, enabling researchers to select the appropriate potency tier for their specific mechanistic studies.
- [1] Eastwood, P., Esteve, C., González, J., et al. (2011). Discovery of LAS101057: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist. ACS Medicinal Chemistry Letters, 2(3), 213–218. View Source
- [2] Kalla, R. V., et al. (2008). Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates. Journal of Medicinal Chemistry, 51(7), 2267-2278. View Source
